molecular formula C12H14N2O8 B7822458 N-(4-Nitrobenzoyl)-L-glutamic acid hemihydrate

N-(4-Nitrobenzoyl)-L-glutamic acid hemihydrate

Cat. No.: B7822458
M. Wt: 314.25 g/mol
InChI Key: WJISEKQTKJGQCR-FVGYRXGTSA-N
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Description

N-(4-Nitrobenzoyl)-L-glutamic acid hemihydrate is a chemical compound that belongs to the class of nitrobenzoyl derivatives It is characterized by the presence of a nitro group (-NO2) attached to a benzoyl moiety, which is further linked to L-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrobenzoyl)-L-glutamic acid hemihydrate typically involves the acylation of L-glutamic acid with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its hemihydrate form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrobenzoyl)-L-glutamic acid hemihydrate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzoyl derivatives with altered oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-(4-Nitrobenzoyl)-L-glutamic acid hemihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Nitrobenzoyl)-L-glutamic acid hemihydrate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: A precursor to various nitrobenzoyl derivatives.

    N-(4-Nitrobenzoyl)-DL-serine: A similar compound with different amino acid linkage.

    N-(4-Nitrobenzoyl)-β-alanine: Another nitrobenzoyl derivative with a different amino acid.

Uniqueness

N-(4-Nitrobenzoyl)-L-glutamic acid hemihydrate is unique due to its specific structure, which combines the properties of the nitrobenzoyl group with the functional groups of L-glutamic acid. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O7.H2O/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21;/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19);1H2/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJISEKQTKJGQCR-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6758-40-3
Record name N-(4-nitrobenzoyl)-L-glutamic acid hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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